3-(Azepan-1-ylsulfonyl)-4-methoxybenzoic acid is a chemical compound characterized by its unique structural features, including an azepane ring and a methoxy group attached to a benzoic acid moiety. This compound is part of a broader class of sulfonyl-containing compounds, which are known for their diverse biological activities.
The compound can be synthesized through various chemical methods, often involving the formation of the azepane ring and subsequent introduction of the sulfonyl and methoxy groups. It is primarily utilized in scientific research due to its potential applications in medicinal chemistry and materials science.
3-(Azepan-1-ylsulfonyl)-4-methoxybenzoic acid belongs to the category of sulfonamides, which are known for their role in pharmacology and biochemistry. These compounds typically exhibit antibacterial properties and are involved in various biochemical pathways.
The synthesis of 3-(Azepan-1-ylsulfonyl)-4-methoxybenzoic acid generally involves several key steps:
The synthesis may require careful control of reaction conditions, including temperature, pH, and reaction time, to optimize yield and purity. Industrial methods may also focus on scalability and environmental impact, employing techniques such as continuous flow chemistry to enhance efficiency.
The molecular structure of 3-(Azepan-1-ylsulfonyl)-4-methoxybenzoic acid can be represented by its molecular formula and its IUPAC name as 3-(azepan-1-ylsulfonyl)-4-methoxybenzoic acid.
The compound features a methoxy group (-OCH₃) at the para position relative to the carboxylic acid group on the benzoic acid moiety, contributing to its solubility and reactivity.
3-(Azepan-1-ylsulfonyl)-4-methoxybenzoic acid can undergo various chemical reactions:
Specific conditions for these reactions depend on factors such as solvent choice, temperature, and reaction time. For instance, reduction reactions typically require anhydrous conditions to prevent side reactions.
The mechanism of action for 3-(Azepan-1-ylsulfonyl)-4-methoxybenzoic acid involves its interaction with biological targets at the molecular level. The sulfonyl group is particularly significant as it can form strong interactions with amino acids in proteins, leading to modulation or inhibition of protein functions.
Research indicates that compounds with sulfonamide structures may interfere with enzymatic processes or receptor activities, making them valuable in drug development for various diseases, including cancer and bacterial infections.
Relevant data from studies suggest that these properties contribute to its utility in various applications within medicinal chemistry.
3-(Azepan-1-ylsulfonyl)-4-methoxybenzoic acid has several notable applications:
The synthesis of 3-(azepan-1-ylsulfonyl)-4-methoxybenzoic acid follows a convergent strategy involving sequential functionalization of benzoic acid precursors and azepane ring assembly. The core synthetic sequence typically initiates with the preparation of the azepane heterocycle (hexamethyleneimine), achieved through cyclization reactions of ε-aminocaproic acid derivatives under basic conditions . This seven-membered nitrogen-containing ring provides conformational flexibility critical for biological interactions.
Simultaneously, 4-methoxybenzoic acid derivatives undergo electrophilic sulfonylation using chlorosulfonic acid to introduce the sulfonyl chloride group (–SO₂Cl) at the meta position relative to the carboxylic acid. This generates 3-(chlorosulfonyl)-4-methoxybenzoic acid, a key electrophilic intermediate. The subsequent nucleophilic substitution involves reacting this sulfonyl chloride with azepane in anhydrous aprotic solvents (e.g., dichloromethane or tetrahydrofuran), facilitated by tertiary amine bases (e.g., triethylamine) that scavenge HCl and drive the reaction toward sulfonamide bond formation [8].
Optimization challenges include suppressing hydrolysis of the sulfonyl chloride group and minimizing di-sulfonation byproducts. Industrial-scale processes address this through:
Table 1: Key Steps in Multi-Step Synthesis of 3-(Azepan-1-ylsulfonyl)-4-methoxybenzoic Acid
Step | Reaction | Reagents/Conditions | Key Intermediate | Yield (%) |
---|---|---|---|---|
1 | Azepane synthesis | Cyclization of ε-aminocaproic acid, NaOH, Δ | Azepane | 85–90 |
2 | Sulfonylation of benzoic acid | Chlorosulfonic acid, DCM, 0°C | 3-(Chlorosulfonyl)-4-methoxybenzoic acid | 75 |
3 | Sulfonamide coupling | Azepane, TEA, THF, 24h, RT | 3-(Azepan-1-ylsulfonyl)-4-methoxybenzoic acid | 82 |
4 | Crystallization | Ethanol/water (3:1), −20°C | Purified product | 95 (purity) |
High-throughput screening (HTS) enables rapid structural diversification of the 3-(azepan-1-ylsulfonyl)benzoic acid scaffold. As demonstrated for PARK7 inhibitors, miniaturized libraries are synthesized using acoustic dispensing and in-plate synthesis in 1536-well plates [2]. This approach facilitates the exploration of diverse substituents at the sulfonamide or carboxylic acid positions to optimize pharmacological properties.
For 3-(azepan-1-ylsulfonyl)-4-methoxybenzoic acid derivatives, diversification often targets:
The HTS workflow involves:
This method identified JYQ-164 and JYQ-173 as potent inhibitors with submicromolar cellular potency, showcasing the efficiency of HTS in refining benzoic acid sulfonamides.
Table 2: High-Throughput Screening Outcomes for Benzoic Acid Sulfonamide Derivatives
Diversification Strategy | Library Size | Hit Criteria | Notable Leads | Potency (IC₅₀) |
---|---|---|---|---|
Carboxylic acid amidation | 471 compounds | >90% inhibition at 1 µM | Compounds 84, 336, 340 | 0.25 µM |
Azepane replacement | 5 heterocycles | >40% inhibition at 1 µM | 3-(Hydroxyphenyl) analog | 0.5 µM |
Ring substitution | 24 analogs | Improved cellular uptake | 4-Fluoro derivative | 0.1 µM |
Coupling reagents critically influence sulfonamide bond formation efficiency. Sulfonyl chlorides exhibit high electrophilicity but require controlled activation to avoid side reactions. Optimal conditions use:
Solvent polarity directly impacts reaction kinetics:
Catalytic additives like 4-dimethylaminopyridine (DMAP, 0.1 eq) enhance yields by 12–15% through nucleophilic catalysis. Post-reaction, quenching protocols with ice-cold water terminate reactions, and extraction (ethyl acetate/1M HCl) removes unreacted azepane.
CAS No.: 18810-58-7
CAS No.: 76663-30-4
CAS No.: 72138-88-6
CAS No.:
CAS No.: 1526817-78-6
CAS No.: 37305-51-4